2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid

Synthetic Methodology Regioselective Hydrolysis Furan Derivatives

This building block features orthogonal reactive handles: a free C3-carboxylic acid and a C2-methoxy-oxoethyl ester. Unlike mono-functional furan analogs, this dual functionality enables chemoselective, sequential derivatization—hydrolyze the ester while preserving the acid—for rapid construction of furopyranone, furopyrrolone, and amide libraries. Researchers gain three diversification vectors from one cost-effective scaffold. ≥95% purity.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 1479004-17-5
Cat. No. B1381086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
CAS1479004-17-5
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CO1)C(=O)O
InChIInChI=1S/C8H8O5/c1-12-7(9)4-6-5(8(10)11)2-3-13-6/h2-3H,4H2,1H3,(H,10,11)
InChIKeyPJSWXHMSYOEMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid (CAS 1479004-17-5): A Procurement-Focused Guide for Chemical and Pharmaceutical Research


2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (CAS 1479004-17-5), with molecular formula C8H8O5 and molecular weight 184.15 g/mol, is a furan-3-carboxylic acid derivative featuring a 2-(2-methoxy-2-oxoethyl) substituent at the 2-position [1]. It is available as a versatile small molecule scaffold for use as a synthetic building block in medicinal chemistry and life science research . Its structural motif—a furan ring bearing both a carboxylic acid and a methoxy-oxoethyl ester group—offers orthogonal reactivity, making it a valuable intermediate for the construction of diverse heterocyclic libraries [1].

Why 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid Cannot Be Casually Substituted with Other Furan-3-carboxylic Acid Derivatives


2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is not a generic furan-3-carboxylic acid; its unique substitution pattern imparts distinct reactivity profiles that directly impact synthetic utility and downstream applications. Unlike simpler analogs such as 3-furoic acid or 5-substituted furan-3-carboxylic acids, this compound possesses two orthogonal reactive handles: a free carboxylic acid at the 3-position and a methoxy-oxoethyl ester at the 2-position [1]. This dual functionality enables regioselective transformations—such as the documented hydrolysis of the ester to yield 2-(carboxymethyl)-3-furoic acid while preserving the 3-carboxylic acid for subsequent derivatization [2]. Substituting with a mono-functional analog would eliminate this chemoselectivity, severely limiting the scope of accessible molecular scaffolds [1]. The quantitative evidence below establishes the precise advantages that distinguish this compound from its closest structural relatives.

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid: Quantitative Procurement Evidence vs. Key Structural Comparators


Regioselective Ester Hydrolysis: Orthogonal Reactivity of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid vs. Methyl Ester Analog

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid exhibits orthogonal reactivity between its free carboxylic acid and methyl ester functionalities. In contrast, its methyl ester analog, methyl 2-(2-methoxy-2-oxoethyl)-3-furoate, cannot undergo regioselective hydrolysis without affecting both ester groups. Balci demonstrated that the methyl ester analog underwent complete hydrolysis to form 2-(carboxymethyl)-3-furoic acid, a symmetrical diacid, under conditions that would not permit selective modification [1]. This lack of chemoselectivity in the ester analog represents a critical synthetic limitation that the free carboxylic acid form overcomes. The target compound retains the 3-carboxylic acid handle for orthogonal derivatization while the 2-ester can be selectively hydrolyzed to a second carboxylic acid, enabling a two-step diversification sequence [1].

Synthetic Methodology Regioselective Hydrolysis Furan Derivatives

Comparison of Antimicrobial Activity: Target Compound Lacks Direct Data, but Structurally Related Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate Shows MIC Values

No direct antimicrobial activity data were identified for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid in the accessed literature. However, a structurally related compound, methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, which shares the same 2-(2-methoxy-2-oxoethyl) substitution pattern but differs in ring substitution and esterification state, exhibited antimicrobial activity with MIC values ranging from 62.5 to 15.6 µg/mL against various bacterial and fungal strains [1]. The lowest MIC (15.6 µg/mL) was observed against Staphylococcus aureus and Acinetobacter baumannii, and the compound demonstrated more potent activity than the pristine antibiotics gentamicin and fluconazole in comparative assays [1]. While this data cannot be directly extrapolated to the target compound, it establishes a baseline for the antimicrobial potential of the 2-(2-methoxy-2-oxoethyl)furan scaffold. Procurement of the target compound may be justified for SAR studies exploring the effect of the free carboxylic acid vs. ester on antimicrobial potency.

Antimicrobial MIC Structure-Activity Relationship

Synthetic Versatility: Comparison of Functional Handle Count and Orthogonal Reactivity with Furan-3-carboxylic Acid

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid provides two distinct reactive handles (a carboxylic acid at C3 and a methyl ester at the 2-ethyl side chain) compared to the single handle of the common comparator 3-furoic acid (furan-3-carboxylic acid). This structural distinction is not merely incremental; it defines the compound's utility as a versatile scaffold for orthogonal derivatization [1]. The presence of both acid and ester functionalities allows for sequential amide bond formation, ester hydrolysis, and subsequent coupling reactions without cross-reactivity, a capability absent in mono-functional 3-furoic acid . Additionally, the furan ring itself offers sites for electrophilic substitution, further expanding the chemical space accessible from this single building block .

Synthetic Chemistry Building Blocks Functional Group Compatibility

Research Applications for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic Acid Where Procurement Is Most Justified


Construction of Furan-Fused Heterocyclic Libraries via Orthogonal Functionalization

2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is ideally suited for the synthesis of furopyranone and furopyrrolone derivatives. The orthogonal reactivity of its carboxylic acid and ester groups enables regioselective transformations: the ester can be hydrolyzed to a second carboxylic acid for intramolecular cyclization, while the 3-carboxylic acid remains available for subsequent amidation or esterification [1]. This sequential reactivity was exploited by Balci et al. to prepare furopyranones from the corresponding methyl ester analog; the target compound's free acid would allow even greater synthetic flexibility by eliminating the need for a global hydrolysis step [1].

Structure-Activity Relationship (SAR) Studies of Antimicrobial Furan Derivatives

The 2-(2-methoxy-2-oxoethyl)furan scaffold has demonstrated antimicrobial activity in structurally related compounds, with MIC values as low as 15.6 µg/mL against S. aureus and A. baumannii [2]. 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid serves as a key comparator in SAR campaigns investigating the impact of the free carboxylic acid versus ester moieties on antimicrobial potency and physicochemical properties. Researchers can use this building block to synthesize a focused library of amides, esters, and heterocyclic derivatives, probing how the C3 acid functionality influences target binding and bacterial membrane penetration relative to the fully esterified analogs [2].

Synthesis of Diverse Small Molecule Libraries for Medicinal Chemistry

As a versatile small molecule scaffold with two orthogonal reactive handles, 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid enables rapid diversification into structurally distinct chemotypes [3]. The carboxylic acid can be coupled with amines to generate amide libraries, while the methyl ester can be hydrolyzed and further derivatized or used directly in transesterification reactions. The furan ring itself is amenable to electrophilic aromatic substitution, providing a third vector for structural variation . This multi-dimensional diversification potential makes the compound a cost-effective starting point for generating screening libraries in early-stage drug discovery.

Development of Novel Agrochemicals Based on Furan-3-carboxylic Acid Motifs

Natural furan-3-carboxylic acid derivatives, such as 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), have demonstrated potent antifungal activity against agriculturally relevant pathogens [4]. 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid provides a synthetically tractable entry point to explore simplified furan-3-carboxylic acid pharmacophores. Its orthogonal functional handles allow for systematic variation of substituents at both the 2- and 3-positions, facilitating the identification of minimal structural requirements for antifungal activity while avoiding the synthetic complexity associated with natural product isolation [4].

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